molecular formula C10H6ClNO2S2 B6142409 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid CAS No. 923797-62-0

2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid

Cat. No. B6142409
CAS RN: 923797-62-0
M. Wt: 271.7 g/mol
InChI Key: IRHBDSNZSBMQEA-UHFFFAOYSA-N
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Description

“2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers. Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been found to exhibit a wide range of biological activities, which are influenced by the substituents on the thiazole ring . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Properties

Thiazoles, including our compound, have been investigated for their antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and viruses. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Our compound may exhibit similar properties .

Antioxidant Activity

Thiazoles have been studied as potential antioxidants. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in health-related research. Our compound could contribute to antioxidant therapies .

Anti-Inflammatory Effects

Thiazoles may modulate inflammatory responses. Investigating our compound’s impact on inflammation pathways could reveal novel therapeutic strategies for conditions like arthritis or inflammatory diseases .

Neuroprotective Potential

Given the role of thiazoles in neurotransmitter synthesis, exploring our compound’s neuroprotective effects is intriguing. It might enhance neuronal health and protect against neurodegenerative disorders .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor agents. Our compound could be evaluated for its cytotoxic effects on cancer cells, potentially leading to new chemotherapy options .

Drug Design and Development

Thiazoles serve as scaffolds for drug design. Researchers can modify our compound to create derivatives with specific pharmacological properties. For instance, Riluzole, an aminothiazole-based drug, is used in managing Lou Gehrig’s disease .

In Silico Molecular Docking

Considering the ongoing pandemic, studying our compound’s interaction with SARS-CoV-2 receptors through in silico molecular docking could provide valuable insights .

Industrial Applications

Thiazoles find use beyond medicine. They are employed in agrochemicals, dyes, and industrial processes. Investigating our compound’s industrial applications could yield practical benefits .

Mechanism of Action

Future Directions

The future directions in the research of thiazole derivatives could involve the design and synthesis of new compounds with variable substituents on the thiazole ring. These new compounds could then be evaluated for their biological activities, with the aim of discovering new drugs with improved efficacy and lesser side effects .

properties

IUPAC Name

2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S2/c11-8-5-15-10(12-8)16-7-4-2-1-3-6(7)9(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHBDSNZSBMQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=NC(=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid

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